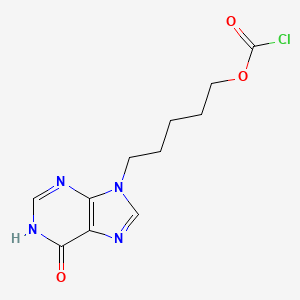
Carbonochloridic acid, 5-(1,6-dihydro-6-oxo-9H-purin-9-yl)pentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Oxo-1H-purin-9(6H)-yl)pentyl carbonochloridate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system, which is a fundamental structure in many biologically significant molecules, including nucleotides and nucleic acids. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Oxo-1H-purin-9(6H)-yl)pentyl carbonochloridate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Pentyl Chain: The pentyl chain is introduced through alkylation reactions, where an appropriate alkyl halide reacts with the purine derivative.
Introduction of the Carbonochloridate Group: The final step involves the reaction of the intermediate compound with phosgene or a similar reagent to introduce the carbonochloridate group.
Industrial Production Methods
Industrial production of 5-(6-Oxo-1H-purin-9(6H)-yl)pentyl carbonochloridate may involve optimized versions of the synthetic routes mentioned above. These methods often include:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification Techniques: Utilizing advanced purification techniques such as chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(6-Oxo-1H-purin-9(6H)-yl)pentyl carbonochloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the carbonochloridate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can participate in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized purine derivatives.
Reduction: Hydroxylated purine derivatives.
Substitution: Various substituted purine derivatives with different functional groups.
Scientific Research Applications
5-(6-Oxo-1H-purin-9(6H)-yl)pentyl carbonochloridate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(6-Oxo-1H-purin-9(6H)-yl)pentyl carbonochloridate involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their structure and function. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a comparable purine ring system.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
5-(6-Oxo-1H-purin-9(6H)-yl)pentyl carbonochloridate is unique due to its specific functional groups and the presence of the carbonochloridate moiety. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that are not observed in other similar compounds.
Properties
CAS No. |
114153-81-0 |
|---|---|
Molecular Formula |
C11H13ClN4O3 |
Molecular Weight |
284.70 g/mol |
IUPAC Name |
5-(6-oxo-1H-purin-9-yl)pentyl carbonochloridate |
InChI |
InChI=1S/C11H13ClN4O3/c12-11(18)19-5-3-1-2-4-16-7-15-8-9(16)13-6-14-10(8)17/h6-7H,1-5H2,(H,13,14,17) |
InChI Key |
KAUAOOJJKGMXNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















